4,5-Diphenylpyridazin-3(2H)-one
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Overview
Description
4,5-Diphenylpyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazine ring substituted with two phenyl groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or their equivalents, followed by cyclization to form the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyridazine ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
4,5-Diphenylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,5-Diphenylpyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
- 4,5-Diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine
- 4,5-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine
Comparison: 4,5-Diphenylpyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the pyridazine ring. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
591769-88-9 |
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Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4,5-diphenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H12N2O/c19-16-15(13-9-5-2-6-10-13)14(11-17-18-16)12-7-3-1-4-8-12/h1-11H,(H,18,19) |
InChI Key |
FHDAQQSVIKNISU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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